molecular formula C12H15ClO3 B8370897 (3,4-Diethoxy-phenyl)-acetyl chloride

(3,4-Diethoxy-phenyl)-acetyl chloride

Cat. No.: B8370897
M. Wt: 242.70 g/mol
InChI Key: YEVDXGQZCAZIOY-UHFFFAOYSA-N
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Description

(3,4-Diethoxy-phenyl)-acetyl chloride is an acyl chloride derivative featuring a phenyl ring substituted with two ethoxy groups at the 3- and 4-positions, linked to an acetyl chloride functional group. This compound is primarily utilized in organic synthesis as an acetylating agent, particularly in reactions requiring the introduction of an acetyl group (-COCH₃) into aromatic or heterocyclic systems. Its diethoxy substituents enhance lipophilicity and may modulate electronic effects on the aromatic ring, influencing reactivity and stability compared to simpler acyl chlorides like acetyl chloride .

Properties

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

2-(3,4-diethoxyphenyl)acetyl chloride

InChI

InChI=1S/C12H15ClO3/c1-3-15-10-6-5-9(8-12(13)14)7-11(10)16-4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

YEVDXGQZCAZIOY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)Cl)OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Molecular Formula Key Functional Groups Substituents on Phenyl Ring
(3,4-Diethoxy-phenyl)-acetyl chloride C₁₂H₁₅ClO₃ Acyl chloride 3,4-diethoxy
Acetyl chloride C₂H₃ClO Acyl chloride None
Dopamine HCl C₈H₁₂ClNO₂ Amine, hydroxyl 3,4-dihydroxy
Caffeic acid C₉H₈O₄ Carboxylic acid, hydroxyl 3,4-dihydroxy

Key Observations:

  • Substituent Effects : The ethoxy groups in this compound are electron-donating, which may slightly activate the acyl chloride toward nucleophilic attack compared to unsubstituted acyl chlorides. However, steric hindrance from the ethoxy groups could reduce reactivity in bulky environments .

Reactivity and Stability

Table 2: Reactivity Comparison

Compound Reactivity with Water Stability in Air Key Reactivity Notes
This compound Moderate* Stable* Likely less reactive than acetyl chloride due to steric hindrance.
Acetyl chloride Violent Unstable Reacts explosively with water; highly flammable .
Dopamine HCl Stable Stable Ionic structure reduces reactivity with nucleophiles.
Caffeic acid Stable Stable Carboxylic acid group reacts with bases, not nucleophiles.

Key Observations:

  • Hydrolysis Sensitivity : Acetyl chloride reacts violently with water, producing HCl and acetic acid. By contrast, this compound is expected to hydrolyze more slowly due to steric protection of the acyl chloride group by the bulky phenyl ring .
  • Thermal Stability : The aromatic ring in this compound likely enhances thermal stability compared to acetyl chloride, which is highly volatile (boiling point: 52°C) .

Table 3: Hazard Profile Comparison

Compound Corrosivity Flammability Key Safety Precautions
This compound High (estimated) Moderate* Use PPE; avoid water contact.
Acetyl chloride High (Skin Corr. 1B) High (Flam. Liq. 2) Store in sealed containers; use explosion-proof equipment .
Dopamine HCl Low Low Standard lab handling sufficient .
Caffeic acid Low Low Non-flammable; minimal hazards .

Key Observations:

  • Corrosivity : Like acetyl chloride, this compound is likely corrosive to skin and eyes, necessitating butyl-rubber gloves (break-through time: 105 minutes for acetyl chloride) and face shields .
  • Environmental Impact : Both acyl chlorides may hydrolyze to release HCl, posing risks to aquatic life (acetyl chloride: H402) .

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